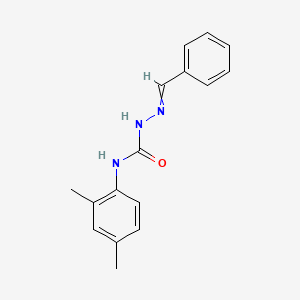![molecular formula C18H14ClF2NO B15166895 5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-96-2](/img/structure/B15166895.png)
5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Difluorophenyl Group:
Attachment of the Propan-2-yl Group: The final step involves the etherification of the quinoline derivative with isopropyl alcohol under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: The chlorine atom and the difluorophenyl group can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce fully saturated quinoline derivatives.
科学研究应用
5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It has been used as a probe to study the binding interactions with biological macromolecules such as proteins and DNA.
Industrial Applications: The compound’s unique structural features make it a valuable intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cancer cell growth.
相似化合物的比较
Similar Compounds
5-Chloro-8-hydroxyquinoline: Another quinoline derivative with antimicrobial properties.
7-Chloro-4-(3,5-difluorophenyl)quinoline: A structurally similar compound with potential anti-inflammatory activity.
Uniqueness
5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to the presence of both the difluorophenyl and propan-2-yl groups, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development.
属性
CAS 编号 |
648896-96-2 |
|---|---|
分子式 |
C18H14ClF2NO |
分子量 |
333.8 g/mol |
IUPAC 名称 |
5-chloro-7-(3,5-difluorophenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C18H14ClF2NO/c1-10(2)23-18-15(11-6-12(20)8-13(21)7-11)9-16(19)14-4-3-5-22-17(14)18/h3-10H,1-2H3 |
InChI 键 |
KGRVGXIZSQXTNN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC(=CC(=C3)F)F)Cl)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
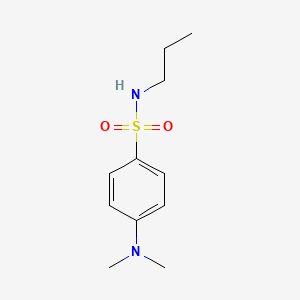

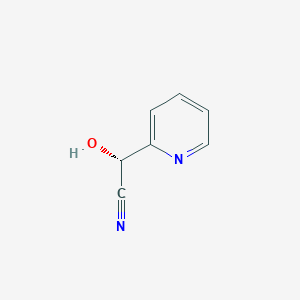
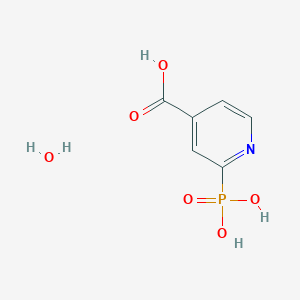
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
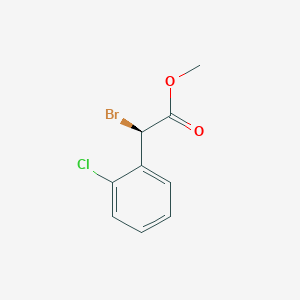
![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
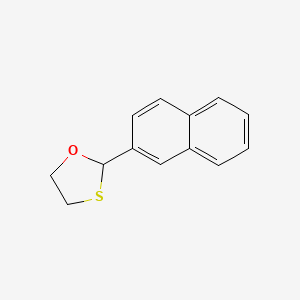
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
